![molecular formula C11H22N4O3 B3007846 Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate CAS No. 1936693-27-4](/img/structure/B3007846.png)

Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthetic route for Tert-butyl 4-[(Z)-N’-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate involves several steps, including protection, coupling, and deprotection reactions. Researchers have reported various methods, such as amide coupling reactions or cyclization strategies, to achieve this complex structure. Detailed experimental procedures can be found in relevant literature .

Aplicaciones Científicas De Investigación

Histamine H4 Receptor Ligands

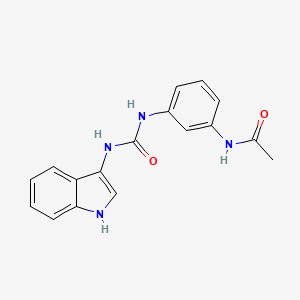

Tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate is explored in the context of histamine H4 receptor ligands. In a study focusing on a series of 2-aminopyrimidines, the tert-butyl group, when replaced with aromatic and secondary amine moieties, improved the optimization of these compounds. The resulting compound showed significant potential in vitro as an anti-inflammatory agent and had antinociceptive activity in a pain model, supporting the role of H4R antagonists in pain management (Altenbach et al., 2008).

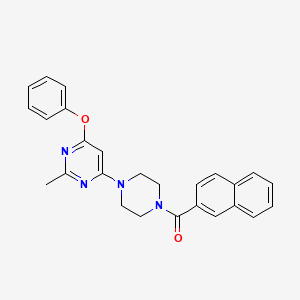

Protein Tyrosine Kinase Jak3 Inhibitor Synthesis

This chemical compound is also significant as an intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis approach for this compound has been proposed, which involves a series of steps starting from easily available reagents. This method is noted for its simplicity, suitability for industrial scale-up, and high total yield of 80.2% (Chen Xin-zhi, 2011).

Acetonyl Cation Equivalent

In a novel reaction cascade, the tert-butyl group is demonstrated as an acetonyl cation equivalent under acidic conditions. This finding led to the synthesis of pipecolic acid derivatives, which is further used to synthesize hydroxypiperidine carboxylic acid, demonstrating the versatility of this compound in chemical synthesis (Purkayastha et al., 2010).

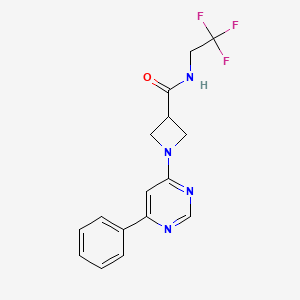

Chiral Auxiliary in Synthesis

This compound has been used as a chiral auxiliary in the synthesis of enantiomerically pure compounds, demonstrating its utility in stereochemical control in organic synthesis. For example, it has been used in dipeptide synthesis and for the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and other compounds with excellent selectivities (Studer et al., 1995).

Synthesis of Biotin Intermediates

Additionally, it is a key intermediate in the synthesis of Biotin, a water-soluble vitamin crucial in the metabolic cycle. The synthesis from L-cystine and subsequent steps demonstrates the compound's importance in synthesizing biologically significant molecules (Qin et al., 2014).

Propiedades

IUPAC Name |

tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]-2-methylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O3/c1-8-7-14(9(12)13-17)5-6-15(8)10(16)18-11(2,3)4/h8,17H,5-7H2,1-4H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAIPTNAFIELPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)/C(=N\O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)indoline-2-carboxamide](/img/structure/B3007765.png)

![5-[(4-methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl Chloride](/img/structure/B3007766.png)

![N-(4-fluorobenzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3007769.png)

![5-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B3007777.png)

![N-(2-fluorophenyl)-N-methyl-2-(1-methyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B3007779.png)